molecular formula C28H29N3O6 B604935 1E7-03

1E7-03

Cat. No.: B604935
M. Wt: 503.5 g/mol
InChI Key: PHJQCMBFMOQNFF-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1E7-03 is a low molecular weight compound that targets host protein phosphatase-1. It has shown significant potential in inhibiting the transcription of human immunodeficiency virus type 1. This compound is a derivative of tetrahydroquinoline and has been optimized from previous compounds to enhance its efficacy and reduce cytotoxicity .

Preparation Methods

1E7-03 is synthesized through a series of iterative chemical reactions starting from a tetrahydroquinoline derivative. The synthetic route involves the disruption of the interaction between the Tat protein and protein phosphatase-1. The compound was further optimized to improve its binding affinity and reduce toxicity. The industrial production methods involve large-scale synthesis and purification processes to ensure the compound’s stability and efficacy .

Chemical Reactions Analysis

1E7-03 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

1E7-03 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the interaction between protein phosphatase-1 and other proteins.

    Biology: The compound is used to investigate the role of protein phosphatase-1 in various cellular processes.

    Medicine: this compound has shown potential in inhibiting the transcription of human immunodeficiency virus type 1, making it a promising candidate for anti-human immunodeficiency virus therapies.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting protein phosphatase-1

Mechanism of Action

1E7-03 exerts its effects by targeting the non-catalytic site of protein phosphatase-1. It prevents the interaction between the Tat protein and protein phosphatase-1, thereby inhibiting the transcription of human immunodeficiency virus type 1. The compound binds to protein phosphatase-1 in vitro and prevents the shuttling of protein phosphatase-1 into the nucleus. This disruption of protein phosphatase-1 activity leads to the inhibition of human immunodeficiency virus transcription .

Comparison with Similar Compounds

1E7-03 is unique compared to other similar compounds due to its high binding affinity and low cytotoxicity. Similar compounds include:

This compound stands out due to its optimized structure, which enhances its efficacy and reduces its toxicity, making it a promising candidate for further research and development in anti-human immunodeficiency virus therapies.

Properties

IUPAC Name

[1-(ethylcarbamoylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O6/c1-5-29-28(34)31-26(32)16(2)37-27(33)24-19-8-6-7-9-21(19)30-25-18(11-12-20(24)25)14-17-10-13-22(35-3)23(15-17)36-4/h6-10,13-16H,5,11-12H2,1-4H3,(H2,29,31,32,34)/b18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJQCMBFMOQNFF-NBVRZTHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=O)C(C)OC(=O)C1=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=NC4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC(=O)C(C)OC(=O)C1=C2CC/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=NC4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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